molecular formula C10H10F3IOS B3106357 3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole CAS No. 1584705-82-7

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole

Cat. No.: B3106357
CAS No.: 1584705-82-7
M. Wt: 362.15 g/mol
InChI Key: OVVURKRTLZQGJM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole is a hypervalent iodine compound commonly known as a Togni reagent. It is widely used in organic synthesis, particularly for introducing trifluoromethyl groups into various substrates. The presence of the trifluoromethylthio group makes it a valuable reagent for trifluoromethylation reactions, which are important in the development of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole typically involves the reaction of 3,3-Dimethyl-1,2-benziodoxole with a trifluoromethylthiolating agent. One common method is the reaction with trifluoromethylthiolating reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the reagent .

Major Products Formed

The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(Trifluoromethyl)-1,2-benziodoxole: Another Togni reagent used for trifluoromethylation.

    3,3-Dimethyl-1-(Trifluoromethylsulfonyl)-1,2-benziodoxole: Used for introducing trifluoromethylsulfonyl groups.

    3,3-Dimethyl-1-(Trifluoromethylseleno)-1,2-benziodoxole: Used for introducing trifluoromethylseleno groups.

Uniqueness

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole is unique due to its ability to introduce trifluoromethylthio groups, which can impart distinct electronic and steric properties to the target molecules. This makes it particularly valuable in the synthesis of compounds with specific biological and chemical properties .

Properties

IUPAC Name

1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVURKRTLZQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1I)OSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584705-82-7
Record name ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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